

"Bis(3-methyl-2-thienyl)methanone" IUPAC name

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Compound of Interest

Compound Name: *Bis(3-methyl-2-thienyl)methanone*

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An In-Depth Technical Guide to Bis(3-methylthiophen-2-yl)methanone: Identity, Significance, and Analytical Strategy

Abstract

Bis(3-methylthiophen-2-yl)methanone, a symmetrical diaryl ketone, holds significant importance not as a therapeutic agent itself, but as a critical process-related impurity and degradation product associated with the anticonvulsant drug Tiagabine.^{[1][2]} The control and monitoring of such impurities are mandated by stringent regulatory standards to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of Bis(3-methylthiophen-2-yl)methanone, detailing its chemical identity, physicochemical properties, and its crucial role in the context of pharmaceutical development. In the absence of publicly available, detailed synthesis and characterization data, this document focuses on the probable pathways of its formation during Tiagabine synthesis and degradation, outlines the established analytical methodologies for its identification and quantification, and proposes a theoretical synthetic route for the generation of a reference standard. This guide is intended for researchers, quality control analysts, and drug development professionals engaged in the manufacturing and analysis of Tiagabine and related compounds.

Chemical Identification and Properties

Correctly identifying a molecule is the foundational step in any chemical or pharmaceutical analysis. Bis(3-methylthiophen-2-yl)methanone is known by several synonyms, and its structural information is cataloged across multiple chemical databases.

IUPAC Name: bis(3-methylthiophen-2-yl)methanone[3] Synonyms: **Bis(3-methyl-2-thienyl)methanone**, Bis(3-methyl-2-thienyl) Ketone, Bis(3-methylthien-2-yl)methanone[3]

Structural and Molecular Data

The molecule consists of a central carbonyl group (ketone) bonded to two 3-methylthiophene rings at their 2-position.

- Molecular Formula: C₁₁H₁₀OS₂[4]
- Molecular Weight: 222.33 g/mol [4]
- CAS Number: 30717-55-6[4]

Physicochemical Properties

The following table summarizes key physicochemical properties. It is important to note that most publicly available data for this compound are computationally predicted rather than experimentally determined. These values are useful for developing analytical methods (e.g., selecting chromatographic conditions) but should be confirmed with an authenticated reference standard.

Property	Value	Source	Notes
Density	1.241 g/cm ³	[5]	Calculated
Boiling Point	297.3°C at 760 mmHg	[5]	Calculated
LogP (Octanol-Water)	3.66	[5]	Calculated
Refractive Index	1.614	[5]	Calculated
Polar Surface Area	73.55 Å ²	[5]	Calculated

Structure Identifiers:

- InChI:InChI=1S/C11H10OS2/c1-7-3-5-13-10(7)9(12)11-8(2)4-6-14-11/h3-6H,1-2H3
- SMILES:Cc1ccsc1C(=O)c2sccc2C

Significance in Pharmaceutical Analysis

The primary relevance of Bis(3-methylthiophen-2-yl)methanone stems from its status as an impurity in Tiagabine, a potent GABA (gamma-aminobutyric acid) reuptake inhibitor used for treating epilepsy.^{[1][6]} The identification and control of impurities are non-negotiable aspects of drug development, governed by international guidelines such as those from the International Council for Harmonisation (ICH).

Role as a Tiagabine Impurity

Impurities in an API can originate from starting materials, intermediates, side reactions, or degradation of the final product.^[2] They are critical to control for several reasons:

- Safety: Impurities may have their own pharmacological or toxicological effects.
- Efficacy: Their presence can reduce the concentration of the active ingredient, potentially lowering the drug's effectiveness.
- Stability: Impurities can sometimes impact the stability of the final drug product.

Bis(3-methylthiophen-2-yl)methanone has been identified as a key oxidative degradation product of Tiagabine.^[2] This implies that under certain storage conditions or during specific manufacturing steps involving oxidative stress, the Tiagabine molecule or its precursors can break down to form this ketone.

Probable Formation Pathway: Oxidative Degradation

Tiagabine's chemical name is (R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-buten-1-yl]-3-piperidinecarboxylic acid.^[7] The structure contains a butenyl group (-CH=C(Th)₂), where Th is the 3-methyl-2-thienyl group). This double bond is a chemically reactive site susceptible to oxidative cleavage.

Causality: The presence of a double bond allylic to two thiophene rings makes it particularly prone to oxidation. Oxidative agents (like peroxides, or even atmospheric oxygen over time) can attack this bond, leading to cleavage. This process, known as ozonolysis in its most classic form, but achievable with other oxidants, would break the C=C double bond and form two

carbonyl-containing fragments. One of these fragments is Bis(3-methylthiophen-2-yl)methanone.

The diagram below illustrates this proposed degradation pathway.

Caption: Proposed oxidative degradation pathway leading to Bis(3-methylthiophen-2-yl)methanone.

Analytical Characterization: A Methodological Overview

To control an impurity, one must first be able to detect and quantify it reliably. This requires robust analytical methods, which are validated for specificity, linearity, accuracy, precision, and sensitivity.

Chromatographic Separation (HPLC)

Expertise & Experience: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC, is the cornerstone for analyzing pharmaceutical impurities. The causality is clear: the technique offers high resolving power to separate the API (Tiagabine) from structurally similar impurities like Bis(3-methylthiophen-2-yl)methanone.

- Principle: Separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., a mixture of water/buffer and acetonitrile/methanol).
- Method Development: Given the LogP of ~3.66, Bis(3-methylthiophen-2-yl)methanone is significantly nonpolar and would be well-retained on a C18 column. A gradient elution, starting with a higher percentage of aqueous phase and ramping up the organic solvent, would be effective to first elute the more polar Tiagabine and then the ketone impurity.
- Detection: A UV detector is typically used. The conjugated system of the thiophene rings and the ketone will result in a strong chromophore, likely with maximum absorbance (λ_{max}) in the 250-300 nm range, allowing for sensitive detection.

Structural Elucidation (MS and NMR)

Trustworthiness: Once an impurity peak is separated via HPLC, its identity must be unequivocally confirmed. This is a self-validating system where multiple, orthogonal techniques provide converging evidence.

- Mass Spectrometry (MS):
 - Purpose: To determine the molecular weight and fragmentation pattern of the impurity.
 - Technique: HPLC coupled with a mass spectrometer (LC-MS). Electrospray Ionization (ESI) is a common choice.
 - Expected Result: The mass spectrum should show a protonated molecule $[M+H]^+$ at m/z 223.3, confirming the molecular weight of 222.33. High-resolution MS (HRMS) would provide the exact mass, confirming the elemental composition ($C_{11}H_{10}OS_2$). Tandem MS (MS/MS) would involve fragmenting the parent ion to reveal characteristic losses (e.g., loss of a methyl-thienyl group), providing definitive structural proof.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Purpose: To provide the complete atomic connectivity and structure of the molecule.
 - Technique: An isolated fraction of the impurity is collected post-HPLC and analyzed. 1H NMR and ^{13}C NMR are fundamental.
 - Expected 1H NMR Signals:
 - Signals for the two methyl groups (CH_3), likely appearing as singlets around 2.0-2.5 ppm.
 - Signals for the aromatic protons on the thiophene rings, appearing in the 6.5-7.5 ppm region. The specific splitting patterns would confirm the substitution pattern.
 - Expected ^{13}C NMR Signals:
 - A signal for the ketone carbonyl carbon ($C=O$) in the highly deshielded region of 180-200 ppm.
 - Signals for the carbons of the thiophene rings and the methyl carbons.

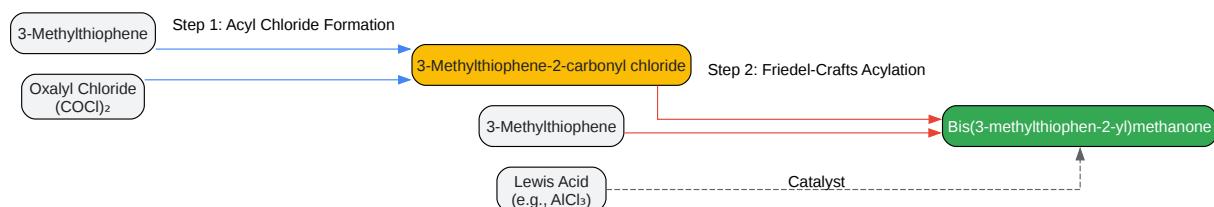
Synthesis for Reference Standard Generation: A Theoretical Approach

To validate analytical methods and accurately quantify the impurity, a pure reference standard of Bis(3-methylthiophen-2-yl)methanone is required. Since a detailed published protocol is not readily available, a standard synthetic organic chemistry approach can be proposed.

Authoritative Grounding: The Friedel-Crafts acylation is a classic and authoritative method for forming C-C bonds to an aromatic ring, making it a logical choice for synthesizing diaryl ketones.

Proposed Synthesis Workflow: Friedel-Crafts Acylation

This protocol describes a plausible, two-step synthesis starting from commercially available 3-methylthiophene.



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Caption: Theoretical two-step synthesis of the target compound via Friedel-Crafts acylation.

Experimental Protocol (Theoretical)

Step 1: Synthesis of 3-Methylthiophene-2-carbonyl chloride

- Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N_2 or Ar), add anhydrous dichloromethane (DCM).

- Reaction: Cool the flask to 0°C in an ice bath. Add oxalyl chloride (1.1 equivalents) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
- Addition: Slowly add 3-methylthiophene (1.0 equivalent) dissolved in anhydrous DCM to the stirring solution.
- Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, carefully remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Step 2: Friedel-Crafts Acylation

- Setup: To a separate flame-dried flask under an inert atmosphere, add anhydrous DCM and a Lewis acid catalyst such as aluminum chloride (AlCl_3 , 1.2 equivalents). Cool to 0°C.
- Addition: Add a solution of 3-methylthiophene (1.1 equivalents) in DCM to the catalyst suspension.
- Reaction: Slowly add the crude 3-methylthiophene-2-carbonyl chloride from Step 1, dissolved in DCM, to the reaction mixture.
- Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-8 hours. Monitor by TLC or LC-MS.
- Quenching: Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated HCl to quench the catalyst.
- Extraction & Purification: Separate the organic layer. Wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure Bis(3-methylthiophen-2-yl)methanone.

Safety and Handling

As this compound is primarily handled as an analytical standard and its specific toxicology has not been widely reported, standard laboratory precautions for handling chemicals of unknown toxicity should be strictly followed.

- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and nitrile gloves.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Bis(3-methylthiophen-2-yl)methanone serves as a quintessential example of the importance of impurity profiling in modern drug development. While devoid of therapeutic benefit itself, its presence as a degradation product of Tiagabine necessitates a deep understanding of its chemical properties, formation pathways, and analytical detection. This guide provides the foundational knowledge for scientists and researchers to develop robust control strategies for this critical impurity, thereby ensuring the quality, safety, and regulatory compliance of the Tiagabine API. The synthesis and characterization of a pure reference standard, following the theoretical pathways outlined herein, remain the pivotal next steps for any laboratory tasked with this analysis.

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